molecular formula C16H12ClN3O2 B11375911 N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

Cat. No.: B11375911
M. Wt: 313.74 g/mol
InChI Key: KQOAJBBXEIHHLA-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,5-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxadiazole oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiparasitic agent due to its ability to disrupt cellular processes in microorganisms.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit the function of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the type of cells or organisms being studied.

Comparison with Similar Compounds

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide can be compared with other similar compounds, such as:

    2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Another oxadiazole derivative with similar structural features but different biological activities.

    4-Chlorobenzophenone: A simpler compound with a chlorophenyl group but lacking the oxadiazole ring.

    Cetirizine ethyl ester dihydrochloride: A compound with a chlorophenyl group used in pharmaceuticals but with a different functional group arrangement.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-phenylacetamide

InChI

InChI=1S/C16H12ClN3O2/c17-13-8-6-12(7-9-13)15-16(20-22-19-15)18-14(21)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21)

InChI Key

KQOAJBBXEIHHLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NON=C2C3=CC=C(C=C3)Cl

Origin of Product

United States

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